2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The azo group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-1-benzimidazolinebutyric acid: Another benzimidazole derivative with similar biological activities.
Propanedinitrile, 2-[2-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)hydrazinylidene]: A compound with a similar benzimidazole core but different functional groups.
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-(trifluoromethyl)phenyl]azo: Another azo compound with a benzimidazole core.
Uniqueness
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21N5O5 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-[[1,3-dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H21N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-5,10,13-15H,6-8H2,1H3,(H,19,25)(H,26,27)(H2,20,21,28) |
InChI-Schlüssel |
YBYCNFAVUPWLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.